4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenol
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Overview
Description
4-{3-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes both imidazo[1,2-a]pyridine and phenol moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves the condensation of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
4-{3-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with various molecular targets and pathways. The compound’s phenolic and imidazo[1,2-a]pyridine moieties allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Zingerone: 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, known for its antioxidant and anti-inflammatory properties.
Vanillylacetone: Another name for zingerone, with similar properties.
Conipheryl alcohol: (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol, known for its role in lignin biosynthesis.
Uniqueness
4-{3-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is unique due to its combination of phenolic and imidazo[1,2-a]pyridine structures, which confer distinct chemical and biological properties not found in simpler compounds like zingerone or conipheryl alcohol.
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C22H19N3O4/c1-28-18-11-14(6-8-16(18)26)13-23-22-21(24-20-5-3-4-10-25(20)22)15-7-9-17(27)19(12-15)29-2/h3-13,26-27H,1-2H3/b23-13+ |
InChI Key |
ZSSHWSXNNIHCRL-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
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